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Allylisothiocyanate - 57-06-7

Allylisothiocyanate

Catalog Number: EVT-258702
CAS Number: 57-06-7
Molecular Formula: C4H5NS
C4H5NS
CH2=CHCH2N=C=S
Molecular Weight: 99.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allylisothiocyanate (AITC) is a colorless or pale yellow liquid with a pungent odor, often described as similar to mustard or horseradish. [, ] It is a natural product, primarily found in cruciferous vegetables like mustard, horseradish, wasabi, and cabbage. [, , , ] These plants contain glucosinolates, a group of sulfur-containing compounds. When the plant tissue is crushed or damaged, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various breakdown products, including AITC. [, , ]

AITC is classified as an isothiocyanate, specifically an allyl isothiocyanate. [, ] This classification highlights its functional group, which consists of a nitrogen atom double bonded to a carbon atom, which is further double bonded to a sulfur atom (-N=C=S). The "allyl" prefix signifies the presence of a prop-2-enyl group (CH2=CHCH2-) attached to the isothiocyanate group.

  • Antimicrobial activity: AITC demonstrates broad-spectrum activity against bacteria, fungi, and nematodes. [, , , , , ] This property has sparked interest in its potential applications as a natural food preservative and soil fumigant. [, , , ]

  • Anticancer activity: Studies have explored the potential of AITC and its metabolites in inhibiting cancer cell proliferation, invasion, and migration. [, , ]

  • Antioxidant activity: Research suggests that AITC can induce antioxidant enzymes like quinone reductase. []

  • Insect control: AITC exhibits insecticidal properties, particularly against lepidopteran larvae, highlighting its potential in integrated pest management strategies. []

Sinigrin

Compound Description: Sinigrin is a glucosinolate, a class of naturally occurring sulfur-containing compounds. It is found in various cruciferous vegetables, with particularly high concentrations in horseradish and mustard seeds. When plant tissues containing sinigrin are disrupted, it comes into contact with the enzyme myrosinase, also present in the plant, leading to its hydrolysis and the formation of allylisothiocyanate [].

Relevance: Sinigrin is the primary precursor of allylisothiocyanate. Upon enzymatic hydrolysis by myrosinase, sinigrin yields allylisothiocyanate, the target compound, as one of its breakdown products. The presence and concentration of sinigrin in various plant species directly influence the yield of allylisothiocyanate. For example, studies have shown a correlation between sinigrin content in horseradish roots and the resulting allylisothiocyanate concentration [].

Allyl Nitrile

Compound Description: Allyl nitrile is a volatile organic compound belonging to the nitrile family. It can be found in cruciferous vegetables and is also a product of glucosinolate metabolism, specifically from the hydrolysis of a different glucosinolate than sinigrin [].

Relevance: Although structurally different from allylisothiocyanate, allyl nitrile shares a close relationship due to their common origin from glucosinolate breakdown in plants. Research on the stability of these compounds shows that allyl nitrile tends to degrade faster than allylisothiocyanate in nutrient broths, indicating potential differences in their reactivity and persistence [].

Erucin

Compound Description: Erucin is another glucosinolate found in certain cruciferous vegetables. It is similar in structure to sinigrin and can also be hydrolyzed by myrosinase [].

Relevance: Erucin is relevant to allylisothiocyanate because both are products of glucosinolate hydrolysis. While erucin leads to a different isothiocyanate upon breakdown, its presence and concentration, alongside sinigrin, can impact the overall glucosinolate profile and potentially influence the production and activity of allylisothiocyanate in plants [].

Benzylisothiocyanate

Compound Description: Benzylisothiocyanate is an isothiocyanate derived from the hydrolysis of glucotropaeolin, a glucosinolate found in plants like garden cress and nasturtium. It exhibits antimicrobial activity [].

Relevance: Benzylisothiocyanate is structurally similar to allylisothiocyanate, sharing the isothiocyanate functional group (-N=C=S), which is responsible for their characteristic pungent odor and biological activities. The research indicates that both compounds possess antimicrobial properties, suggesting potential applications in food preservation or as natural antimicrobials [].

2-Phenylethylisothiocyanate

Compound Description: 2-Phenylethylisothiocyanate is an isothiocyanate produced by the hydrolysis of the glucosinolate gluconasturtiin found in watercress and other cruciferous vegetables. It exhibits significant antimicrobial activity [, ].

Relevance: This compound shares structural similarities with allylisothiocyanate, particularly the isothiocyanate group. Studies have demonstrated the antimicrobial properties of 2-phenylethylisothiocyanate, highlighting its potential alongside allylisothiocyanate as a natural antimicrobial agent []. In some cases, it is even found in significant quantities alongside allylisothiocyanate in the same plant, like horseradish [].

Source and Classification

Allyl isothiocyanate is classified as an isothiocyanate, a group of compounds derived from the hydrolysis of glucosinolates found in plants. It is produced predominantly from the seeds of black mustard (Rhamphospermum nigrum) and brown Indian mustard (Brassica juncea). When mustard seeds are crushed, the enzyme myrosinase acts on sinigrin (a glucosinolate) to yield allyl isothiocyanate. This compound serves as a defense mechanism for the plant against herbivores due to its pungent taste and potential toxicity .

Synthesis Analysis

Allyl isothiocyanate can be synthesized through various methods:

  1. Reaction of Allyl Chloride with Potassium Thiocyanate:
    • The most common commercial method involves the reaction:
      CH2=CHCH2Cl+KSCNCH2=CHCH2NCS+KCl\text{CH}_2=\text{CHCH}_2\text{Cl}+\text{KSCN}\rightarrow \text{CH}_2=\text{CHCH}_2\text{NCS}+\text{KCl}
    • This reaction typically occurs in organic solvents like dichloromethane under controlled temperatures (around 60°C) for optimal yield .
  2. Alternative Methods:
    • Other synthesis routes include using allyl amine and carbon disulfide in the presence of a base, which generates intermediate dithiocarbamates that can be converted into isothiocyanates .
  3. Parameters:
    • Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and purity. For instance, a method utilizing tetrabutylammonium bromide in dichloromethane can achieve yields exceeding 98% under specific conditions .
Chemical Reactions Analysis

Allyl isothiocyanate participates in several chemical reactions:

  1. Hydrolysis:
    • Hydrolysis of allyl isothiocyanate yields allylamine:
      CH2=CHCH2NCS+H2OCH2=CHCH2NH2+HSCN\text{CH}_2=\text{CHCH}_2\text{NCS}+\text{H}_2\text{O}\rightarrow \text{CH}_2=\text{CHCH}_2\text{NH}_2+\text{HSCN}
  2. Reactivity with Nucleophiles:
    • The electrophilic carbon in the isothiocyanate group can react with various nucleophiles, leading to the formation of thioureas or other derivatives.
  3. Decomposition:
    • Under certain conditions, allyl isothiocyanate can decompose into toxic byproducts such as thiocyanates when exposed to high temperatures or acidic environments .
Mechanism of Action

The mechanism of action of allyl isothiocyanate primarily involves its interaction with sensory neurons. It activates transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels, which are responsible for the perception of pain and pungency. This activation leads to sensations such as burning or irritation commonly associated with mustard or horseradish consumption.

Additionally, allyl isothiocyanate exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth through various biochemical pathways .

Physical and Chemical Properties Analysis
  • Physical State: Colorless to pale yellow liquid.
  • Odor: Pungent.
  • Solubility: Slightly soluble in water; more soluble in organic solvents.
  • Boiling Point: Approximately 95°C.
  • Density: About 1.01 g/cm³.
  • Reactivity: Reacts vigorously with strong acids and bases.

These properties make allyl isothiocyanate useful not only as a flavoring agent but also in various industrial applications due to its reactivity and antimicrobial characteristics .

Applications

Allyl isothiocyanate has diverse applications across several fields:

  1. Food Industry:
    • Used as a flavoring agent in sauces, dressings, and condiments due to its distinctive taste.
  2. Agriculture:
    • Employed as an insecticide, nematicide, and fungicide due to its potent antimicrobial properties.
  3. Medical Research:
    • Investigated for its potential chemopreventive effects against cancer due to its ability to induce apoptosis in cancer cells in vitro .
  4. Food Preservation:
    • Acts as an antimicrobial agent in food packaging materials to extend shelf life by inhibiting microbial growth.
  5. Industrial Applications:
    • Utilized in manufacturing processes where its reactive properties can be advantageous .

Properties

CAS Number

57-06-7

Product Name

Allyl isothiocyanate

IUPAC Name

3-isothiocyanatoprop-1-ene

Molecular Formula

C4H5NS
C4H5NS
CH2=CHCH2N=C=S

Molecular Weight

99.16 g/mol

InChI

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2

InChI Key

ZOJBYZNEUISWFT-UHFFFAOYSA-N

SMILES

C=CCN=C=S

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
In water, 2,000 mg/L at 20 °C
Very soluble in benzene, ethyl ether, ethanol
Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol
SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE
Soluble in alcohol, ether, carbon disulfide
2 mg/mL at 20 °C
Solubility in water: poor
Slightly soluble in water; Soluble in ether
Soluble (in ethanol)

Synonyms

allyl isothiocyanate
allylsenevol

Canonical SMILES

C=CCN=C=S

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